molecular formula C10H12N2O2S B13166348 4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde

4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13166348
M. Wt: 224.28 g/mol
InChI Key: QRTMBZXIULDPLW-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H12N2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a piperazine ring substituted with a methyl group and a ketone functionality.

Preparation Methods

The synthesis of 4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 3-methyl-5-oxopiperazine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation .

These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and thiophene moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .

Comparison with Similar Compounds

4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives and piperazine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-(3-methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c1-7-3-12(4-10(14)11-7)8-2-9(5-13)15-6-8/h2,5-7H,3-4H2,1H3,(H,11,14)

InChI Key

QRTMBZXIULDPLW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=O)N1)C2=CSC(=C2)C=O

Origin of Product

United States

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